1-Phenylhexan-3-one
Overview
Description
1-Phenylhexan-3-one is an organic compound with the molecular formula C12H16O. It is a pale yellow to colorless liquid that is used in various chemical applications. The compound is also known by its IUPAC name, 1-phenyl-3-hexanone .
Preparation Methods
1-Phenylhexan-3-one can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexen-3-one with phenylmagnesium bromide (a Grignard reagent) followed by hydrolysis . Another method involves the reduction of propyl styryl ketone using palladium on carbon (Pd-C) in ethyl acetate under hydrogen pressure . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-Phenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-phenylhexan-3-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions include alcohols, carboxylic acids, and substituted ketones.
Scientific Research Applications
1-Phenylhexan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenylhexan-3-one involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation and reduction reactions. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with biological molecules, leading to various biochemical outcomes .
Comparison with Similar Compounds
1-Phenylhexan-3-one can be compared with similar compounds such as:
1-Phenyl-2-propanone: Known for its use in the synthesis of amphetamines.
1-Phenyl-1-pentanone: Used in the synthesis of various pharmaceuticals.
1-Phenyl-3-pentanone: Similar in structure but with different chemical properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
1-phenylhexan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWWHACKSNBBMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184010 | |
Record name | 1-Phenylhexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29898-25-7 | |
Record name | 1-Phenyl-3-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29898-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylhexan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029898257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylhexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylhexan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 1-phenylhexan-3-one in Amomyrtus leaf extracts?
A1: The presence of this compound, along with other volatile compounds, contributes to the overall aroma profile of the Amomyrtus species. These aroma profiles are important for several reasons:
- Plant Identification and Classification: The unique blend of volatile compounds can act as a "fingerprint" for different plant species, aiding in their identification and classification. []
Q2: The research mentions synthesizing this compound. Why is this significant?
A2: Synthesizing a natural compound like this compound allows researchers to:
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